molecular formula C11H8N2 B12847855 3H-pyrrolo[2,3-c]quinoline

3H-pyrrolo[2,3-c]quinoline

Cat. No.: B12847855
M. Wt: 168.19 g/mol
InChI Key: BSUNEUGPXRSCLF-UHFFFAOYSA-N
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Description

3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused ring system that includes a pyrrole ring and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-pyrrolo[2,3-c]quinoline can be achieved through various methods, which can be broadly categorized based on the ring closure strategy employed in the final step:

Industrial Production Methods

Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

3H-pyrrolo[2,3-c]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products

The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3H-pyrrolo[2,3-c]quinoline can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H

InChI Key

BSUNEUGPXRSCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=C3

Origin of Product

United States

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